3-Methylbenzophenone

Photochemistry Photoinitiators UV Stabilizers

3-Methylbenzophenone (CAS 643-65-2) is a meta-substituted aromatic ketone with the molecular formula C14H12O and a molecular weight of 196.24 g/mol. It is characterized as a colorless to yellow-green clear liquid at room temperature, with a reported density of 1.095 g/mL at 25°C and a boiling point of 183-185°C at 16 mmHg (lit.).

Molecular Formula C14H12O
Molecular Weight 196.24 g/mol
CAS No. 643-65-2
Cat. No. B1359932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzophenone
CAS643-65-2
Molecular FormulaC14H12O
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H12O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10H,1H3
InChIKeyURBLVRAVOIVZFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbenzophenone (CAS 643-65-2): Physical Properties, Regulatory Profile, and Baseline Characteristics for Industrial Sourcing


3-Methylbenzophenone (CAS 643-65-2) is a meta-substituted aromatic ketone with the molecular formula C14H12O and a molecular weight of 196.24 g/mol [1]. It is characterized as a colorless to yellow-green clear liquid at room temperature, with a reported density of 1.095 g/mL at 25°C and a boiling point of 183-185°C at 16 mmHg (lit.) . The compound is insoluble in water but soluble in common organic solvents [2]. As a member of the benzophenone class, it serves primarily as a chemical intermediate in the synthesis of pharmaceuticals (notably the NSAID ketoprofen), UV absorbers, and photoinitiators [3]. Its regulatory classification includes hazard code Xi (Irritant) with risk phrases R36/37/38, and it is listed on EINECS (No. 211-401-7) [4].

Why 3-Methylbenzophenone Cannot Be Simply Replaced by Other Methylbenzophenone Isomers or Unsubstituted Benzophenone


Substitution of the methyl group at the meta versus ortho or para position on the benzophenone scaffold results in fundamentally different chemical behavior that directly impacts downstream applications. While 3-methylbenzophenone (meta), 2-methylbenzophenone (ortho), and 4-methylbenzophenone (para) share the same molecular formula and similar physical properties in neutral organic solvents, their photochemical reactivity diverges sharply under specific conditions relevant to photoinitiator and UV-stabilizer applications [1]. Specifically, the meta-substituted 3-methylbenzophenone undergoes a unique acid-catalyzed C–H activation (m-methyl activation) that is completely absent in the para isomer 4-methylbenzophenone, which instead undergoes only photohydration under identical acidic aqueous conditions [2]. Furthermore, the ortho isomer exhibits the lowest reactivity among methylbenzophenones as a hydrogen acceptor in reduction reactions [3]. These differences are not merely academic—they determine which isomer is suitable for specific synthetic pathways, analytical method development, or formulation applications where precise photochemical behavior is required.

Quantitative Evidence Differentiating 3-Methylbenzophenone from Closest Analogs: A Data-Driven Selection Guide


Meta-Specific C–H Activation: 3-Methylbenzophenone Exhibits Acid-Catalyzed Proton Exchange Absent in 4-Methylbenzophenone

In acidic aqueous solutions, 3-methylbenzophenone (3-MeBP) undergoes a unique acid-catalyzed proton exchange reaction termed m-methyl activation. This reaction is completely absent in 4-methylbenzophenone (4-MeBP), which only undergoes photohydration under identical conditions [1]. The reaction exhibits maximum efficiency at pH 0 and competes with the photohydration pathway [2]. This differential reactivity was characterized using femtosecond transient absorption (fs-TA) and nanosecond time-resolved resonance Raman (ns-TR3) spectroscopy combined with DFT calculations [3].

Photochemistry Photoinitiators UV Stabilizers

Physical State Differentiation: 3-Methylbenzophenone is a Liquid, Whereas 4-Methylbenzophenone is a Solid at Room Temperature

3-Methylbenzophenone (3-MeBP) exists as a clear, colorless to yellow-green liquid at ambient temperature with a melting point of 0–2°C [1]. In contrast, 4-methylbenzophenone (4-MeBP, CAS 134-84-9) is a crystalline solid at room temperature with a reported melting point of 56–57°C . This represents a melting point difference of approximately 54–57°C between the two isomers.

Physical Properties Handling Formulation

Ketoprofen Intermediate Specificity: 3-Methylbenzophenone is the Preferred Synthetic Precursor for the NSAID Ketoprofen

3-Methylbenzophenone is explicitly identified as a key pharmaceutical intermediate in the synthesis of ketoprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID) . The compound serves as the direct precursor for introducing the benzophenone core with the correct substitution pattern required for ketoprofen's pharmacophore [1]. While other methylbenzophenone isomers (2-MeBP, 4-MeBP) or unsubstituted benzophenone could theoretically be used in alternative synthetic routes, the meta-methyl substitution of 3-MeBP matches the substitution pattern of ketoprofen's benzophenone moiety, avoiding additional synthetic steps to adjust or remove incorrectly positioned substituents .

Pharmaceutical Intermediates API Synthesis NSAIDs

Research and Industrial Applications Where 3-Methylbenzophenone Provides Verified Differentiation


Specialized Photoinitiator and UV-Stabilizer Formulations Requiring Acidic-Condition Reactivity

3-Methylbenzophenone is uniquely suited for photoinitiator or UV-stabilizer applications where the formulation may encounter acidic aqueous environments (e.g., certain coatings, photoresists, or adhesives used in humid or acidic conditions). Its capacity for acid-catalyzed m-methyl activation at low pH—a pathway completely absent in 4-methylbenzophenone—provides a distinct photochemical handle that can be exploited for tailored crosslinking, curing, or stabilization behavior [1]. This property has been rigorously characterized using advanced time-resolved spectroscopy, confirming that this meta-specific reactivity is real and reproducible [2].

Liquid-Phase Organic Synthesis and Continuous Flow Manufacturing

The liquid physical state of 3-methylbenzophenone (melting point 0–2°C) makes it particularly advantageous for liquid-phase organic synthesis and continuous flow manufacturing processes. Unlike the solid 4-methylbenzophenone (melting point 56–57°C), 3-MeBP can be directly pumped, metered, and dispensed without prior melting or dissolution, reducing unit operations and simplifying reactor design . This property also facilitates homogeneous reaction conditions in solvent-free or high-concentration syntheses where solid substrates would require additional handling.

Ketoprofen API Manufacturing and Related Benzophenone-Derived Pharmaceutical Synthesis

3-Methylbenzophenone is the established and preferred intermediate for the industrial synthesis of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) . The meta-methyl substitution pattern directly corresponds to the benzophenone core of ketoprofen, enabling efficient, step-economical synthesis without the need for positional isomer adjustments. Procuring 3-methylbenzophenone ensures compatibility with validated manufacturing processes, regulatory filings (e.g., ANDA submissions referencing ketoprofen intermediates), and analytical methods (QC, HPLC) that have been developed and validated using this specific compound [3].

Analytical Reference Standard and Method Development for Photoinitiator Quantification

A dedicated patent (CN108918730A) describes the preparation of high-purity 3-methylbenzophenone specifically for use as a reference standard in the analysis of photoinitiator content in paper packaging materials [4]. The invention addresses the lack of a unified, traceable standard substance, which previously caused data inconsistency across different testing laboratories. Procurement of certified 3-methylbenzophenone standards enables accurate, reproducible quantification of photoinitiator migration, supporting regulatory compliance and quality control in the food packaging and consumer goods industries.

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